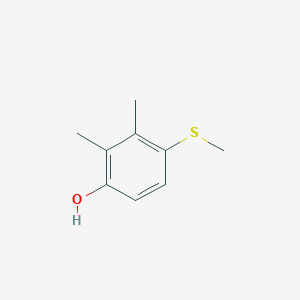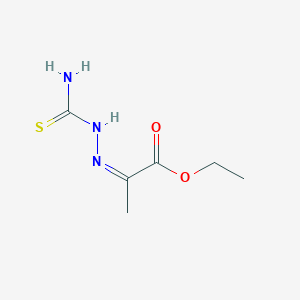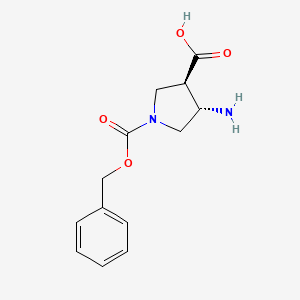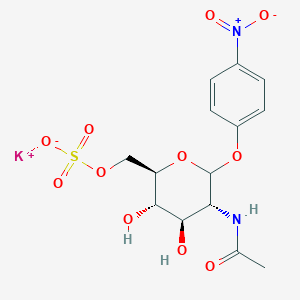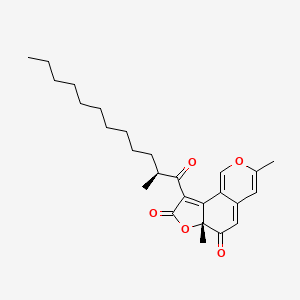
Pomalidomide-CO-PEG1-C2-Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-CO-PEG1-C2-Cl: is a synthetic compound that serves as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . The molecular formula of this compound is C18H18ClN3O6, and it has a molecular weight of 407.81 g/mol .
Métodos De Preparación
The preparation of Pomalidomide-CO-PEG1-C2-Cl involves several synthetic routes and reaction conditions. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further reacted with other reagents to form the final product. Industrial production methods often involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Pomalidomide-CO-PEG1-C2-Cl undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Coupling Reactions: It can be conjugated to target protein ligands through coupling reactions, facilitated by the presence of the E3 ligase ligand and linker.
Common reagents used in these reactions include coupling agents, solvents, and other functional group-specific reagents. The major products formed from these reactions are typically conjugates of this compound with target proteins or other molecules .
Aplicaciones Científicas De Investigación
Pomalidomide-CO-PEG1-C2-Cl has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Pomalidomide-CO-PEG1-C2-Cl involves its role as an immunomodulatory agent with antineoplastic activity. It binds to cereblon, a component of the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteolysis of target proteins . This process inhibits the proliferation and induces apoptosis of various tumor cells .
Comparación Con Compuestos Similares
Pomalidomide-CO-PEG1-C2-Cl can be compared with other similar compounds such as:
Pomalidomide-PEG1-C2-COOH: This compound also incorporates a cereblon ligand and a PEG linker, but with a different functional group.
Pomalidomide-PEG1-C2-amine HCl: Similar to this compound, this compound has a PEG linker and a cereblon ligand, but with an amine functional group.
The uniqueness of this compound lies in its specific functional group and its application in targeted protein degradation, making it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C18H18ClN3O6 |
|---|---|
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
3-(2-chloroethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C18H18ClN3O6/c19-7-9-28-8-6-14(24)20-11-3-1-2-10-15(11)18(27)22(17(10)26)12-4-5-13(23)21-16(12)25/h1-3,12H,4-9H2,(H,20,24)(H,21,23,25) |
Clave InChI |
SNWPZWITVITAOE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


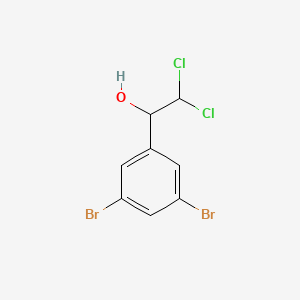
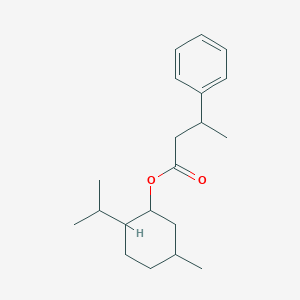
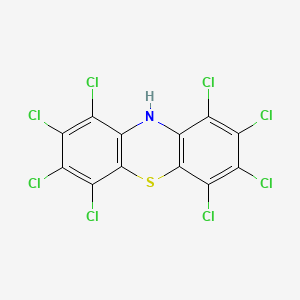
![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
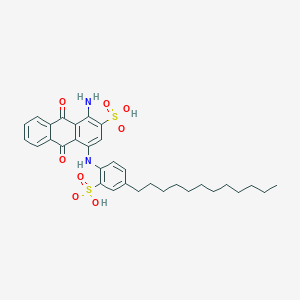
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)

![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
